REACTION_CXSMILES
|
O.Cl[C:3]1[C:4]([F:13])=[C:5]([C:8]([F:12])=[C:9](Cl)[CH:10]=1)[C:6]#[N:7].[H][H]>[C].[Pd].C(N(CC)CC)C>[F:12][C:8]1[CH:9]=[CH:10][CH:3]=[C:4]([F:13])[C:5]=1[C:6]#[N:7] |f:3.4|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
3,5-dichloro-2,6-difluorobenzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C#N)C(=C(C1)Cl)F)F
|
Name
|
palladium-carbon
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |